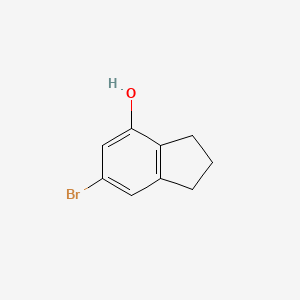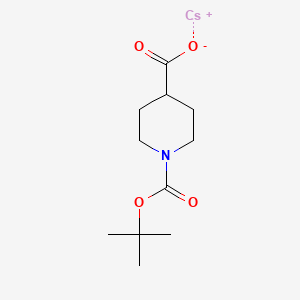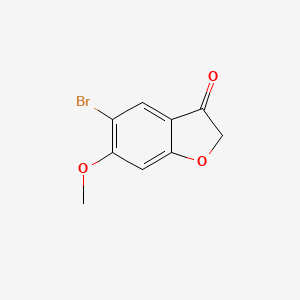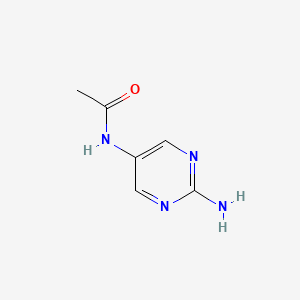
N-(2-Aminopyrimidin-5-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-Aminopyrimidin-5-yl)acetamid ist eine chemische Verbindung, die zur Klasse der Aminopyrimidine gehört. Sie zeichnet sich durch das Vorhandensein einer Acetamidgruppe aus, die an den 2-Aminopyrimidinring gebunden ist.
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
N-(2-Aminopyrimidin-5-yl)acetamid kann durch verschiedene Methoden synthetisiert werden. Ein gängiger Ansatz beinhaltet die Reaktion von 2-Aminopyrimidin mit Essigsäureanhydrid unter kontrollierten Bedingungen. Die Reaktion verläuft typischerweise wie folgt:
Ausgangsstoffe: 2-Aminopyrimidin und Essigsäureanhydrid.
Reaktionsbedingungen: Die Reaktion wird in Gegenwart eines geeigneten Lösungsmittels, wie z. B. Ethanol oder Acetonitril, in einem Temperaturbereich von 50-70 °C durchgeführt.
Verfahren: Das 2-Aminopyrimidin wird in dem Lösungsmittel gelöst, und Essigsäureanhydrid wird unter kontinuierlichem Rühren tropfenweise hinzugefügt. Das Reaktionsgemisch wird dann auf die gewünschte Temperatur erhitzt und mehrere Stunden beibehalten.
Aufarbeitung: Nach Beendigung der Reaktion wird das Gemisch abgekühlt, und das Produkt wird durch Filtration oder Extraktion isoliert, gefolgt von der Reinigung mittels Umkristallisation oder chromatografischer Verfahren.
Industrielle Produktionsmethoden
In einem industriellen Umfeld kann die Produktion von N-(2-Aminopyrimidin-5-yl)acetamid große Batch- oder kontinuierliche Prozesse beinhalten. Die Reaktionsbedingungen werden optimiert, um eine hohe Ausbeute und Reinheit des Produkts zu gewährleisten. Fortschrittliche Techniken wie automatisierte Reaktoren und Inline-Überwachungssysteme werden eingesetzt, um eine gleichbleibende Qualität und Effizienz zu gewährleisten.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N-(2-Aminopyrimidin-5-yl)acetamide can be synthesized through several methods. One common approach involves the reaction of 2-aminopyrimidine with acetic anhydride under controlled conditions. The reaction typically proceeds as follows:
Starting Materials: 2-aminopyrimidine and acetic anhydride.
Reaction Conditions: The reaction is carried out in the presence of a suitable solvent, such as ethanol or acetonitrile, at a temperature range of 50-70°C.
Procedure: The 2-aminopyrimidine is dissolved in the solvent, and acetic anhydride is added dropwise with continuous stirring. The reaction mixture is then heated to the desired temperature and maintained for several hours.
Workup: After completion of the reaction, the mixture is cooled, and the product is isolated by filtration or extraction, followed by purification using recrystallization or chromatography techniques.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. Advanced techniques such as automated reactors and in-line monitoring systems are employed to maintain consistent quality and efficiency.
Analyse Chemischer Reaktionen
Reaktionstypen
N-(2-Aminopyrimidin-5-yl)acetamid unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann unter Verwendung von Oxidationsmitteln wie Wasserstoffperoxid oder Kaliumpermanganat zu entsprechenden oxidierten Derivaten oxidiert werden.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden, um reduzierte Formen der Verbindung zu erhalten.
Substitution: N-(2-Aminopyrimidin-5-yl)acetamid kann an nukleophilen Substitutionsreaktionen teilnehmen, bei denen die Acetamidgruppe durch andere funktionelle Gruppen ersetzt wird.
Häufige Reagenzien und Bedingungen
Oxidation: Wasserstoffperoxid in Gegenwart eines Katalysators wie Essigsäure bei Raumtemperatur.
Reduktion: Natriumborhydrid in Methanol oder Ethanol bei niedrigen Temperaturen.
Substitution: Nukleophile wie Amine oder Thiole in Gegenwart einer Base wie Natriumhydroxid bei erhöhten Temperaturen.
Hauptprodukte, die gebildet werden
Oxidation: Oxidierte Derivate mit zusätzlichen sauerstoffhaltigen funktionellen Gruppen.
Reduktion: Reduzierte Derivate mit hydrierten funktionellen Gruppen.
Substitution: Substituierte Derivate mit neuen funktionellen Gruppen, die die Acetamidgruppe ersetzen.
Wissenschaftliche Forschungsanwendungen
Chemie: Es dient als Baustein für die Synthese komplexerer heterocyclischer Verbindungen.
Biologie: Die Verbindung wird in der Untersuchung der Enzyminhibition und Protein-Ligand-Wechselwirkungen verwendet.
Medizin: Derivate von N-(2-Aminopyrimidin-5-yl)acetamid haben sich als vielversprechende potenzielle Therapeutika zur Behandlung von Krankheiten wie Krebs und Infektionskrankheiten erwiesen.
Industrie: Es wird bei der Entwicklung von Agrochemikalien und Pharmazeutika eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von N-(2-Aminopyrimidin-5-yl)acetamid beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen, wie z. B. Enzymen oder Rezeptoren. Die Verbindung bindet an die aktive Stelle des Zielproteins, hemmt seine Aktivität und übt so seine biologischen Wirkungen aus. Die beteiligten Pfade können die Hemmung der Enzymaktivität, die Störung von Protein-Protein-Wechselwirkungen oder die Modulation von Signaltransduktionswegen umfassen.
Wirkmechanismus
The mechanism of action of N-(2-Aminopyrimidin-5-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the target protein, inhibiting its activity and thereby exerting its biological effects. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
2-Aminopyrimidin: Ein Vorläufer von N-(2-Aminopyrimidin-5-yl)acetamid, der in ähnlichen Anwendungen verwendet wird.
N-(2-Aminopyrimidin-4-yl)acetamid: Ein strukturelles Isomer mit unterschiedlichen biologischen Eigenschaften.
2-Amino-4,6-dimethylpyrimidin: Ein weiteres Aminopyrimidinderivat mit unterschiedlichen chemischen und biologischen Eigenschaften.
Einzigartigkeit
N-(2-Aminopyrimidin-5-yl)acetamid ist aufgrund seines spezifischen Substitutionsschemas am Pyrimidinring einzigartig, das ihm eine eindeutige chemische Reaktivität und biologische Aktivität verleiht. Seine Fähigkeit, verschiedene chemische Umwandlungen zu durchlaufen, und seine potenziellen therapeutischen Anwendungen machen es zu einer wertvollen Verbindung in der wissenschaftlichen Forschung und Industrie.
Eigenschaften
Molekularformel |
C6H8N4O |
|---|---|
Molekulargewicht |
152.15 g/mol |
IUPAC-Name |
N-(2-aminopyrimidin-5-yl)acetamide |
InChI |
InChI=1S/C6H8N4O/c1-4(11)10-5-2-8-6(7)9-3-5/h2-3H,1H3,(H,10,11)(H2,7,8,9) |
InChI-Schlüssel |
REJGMENSNHMIBL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC1=CN=C(N=C1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


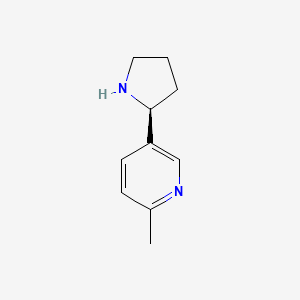
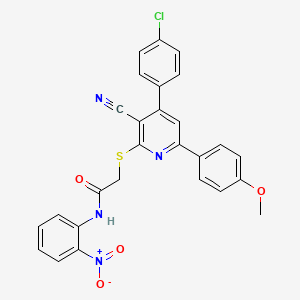
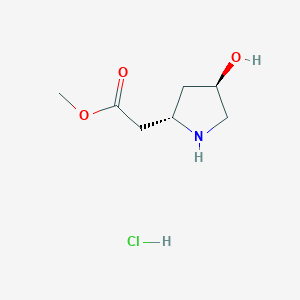
![1'-Benzyl-4'-methyl-[1,4'-bipiperidin]-4-one](/img/structure/B11769831.png)
![(S)-3-Amino-6,8-difluoro-5-methyl-2,3-dihydrobenzo[b][1,4]oxazepin-4(5H)-one hydrochloride](/img/structure/B11769836.png)
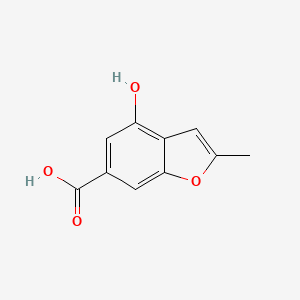
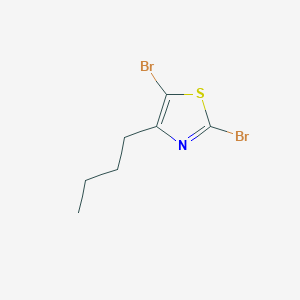
![3-Amino-4-(4-chlorophenyl)-N-(4-methyl-3-nitrophenyl)-6-(p-tolyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11769851.png)
